
4-hydroxy-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
Tetramic acid is a gamma-lactam that is 1,3-dihydro-2H-pyrrol-2-one in which the hydrogen at position 4 has been replaced by a hydroxy group. Despite its simple structure, it was not synthesised until 1972; earlier attempts were later shown to have resulted only in the formation of the isomer 5-imino-4,5-dihydrofuran-3-ol. It is an enol, a gamma-lactam and a member of pyrroles.
Scientific Research Applications
Antitumor Activity
Recent studies have identified derivatives of 4-hydroxy-1,3-dihydro-2H-pyrrol-2-one with promising antitumor properties. For instance, compounds synthesized from this scaffold have shown significant inhibitory effects on estrogen receptor-positive breast cancer cells. In one study, specific derivatives demonstrated the ability to inhibit estrogen-mediated transcriptional activity while inducing apoptosis in cancer cells. These findings suggest that such compounds could serve as alternatives or complements to existing endocrine therapies for breast cancer treatment .
Antibacterial Properties
The antibacterial potential of this compound derivatives has been explored against resistant strains of bacteria. A notable lead compound exhibited minimum inhibitory concentrations (MICs) of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE). These results indicate that this class of compounds could provide a new scaffold for the development of effective antimicrobial agents, especially in the face of rising antibiotic resistance .
Antiparasitic Activity
Research has also highlighted the antiparasitic potential of pyrrolone derivatives. Compounds synthesized from this framework have shown activity against Trypanosoma cruzi amastigotes, which are responsible for Chagas disease. The efficacy observed in vitro suggests that these compounds may be suitable candidates for further development as antiparasitic agents .
Synthetic Methods and Innovations
The synthesis of this compound derivatives has evolved significantly over recent years. Innovative synthetic strategies include base-assisted cyclization methods that allow for the efficient assembly of these compounds from readily available precursors. Such advancements not only streamline the production process but also enhance the structural diversity of the resulting compounds, which is crucial for drug development .
Structural Modifications and Biological Evaluation
Ongoing research focuses on modifying the chemical structure of this compound to optimize its biological activity. For example, dual sulfonamide groups have been introduced to enhance the inhibitory effects against specific biological targets such as carbonic anhydrase isoforms. These modifications are aimed at improving potency and selectivity, which are essential for developing effective therapeutic agents .
Case Studies and Research Findings
Properties
Molecular Formula |
C4H5NO2 |
---|---|
Molecular Weight |
99.09 g/mol |
IUPAC Name |
4-hydroxy-1,3-dihydropyrrol-2-one |
InChI |
InChI=1S/C4H5NO2/c6-3-1-4(7)5-2-3/h2,6H,1H2,(H,5,7) |
InChI Key |
MNGLAWOHKCKNMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CNC1=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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